N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3,4-Dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3,5-diphenyl core and an N-(3,4-dimethylphenyl) substituent at the 7-position (Fig. 1). Its structure combines aromatic phenyl groups at C-3 and C-5 with electron-donating methyl groups on the aniline ring, which may enhance lipophilicity and influence binding interactions with biological targets .
Properties
Molecular Formula |
C26H22N4 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C26H22N4/c1-18-13-14-22(15-19(18)2)28-25-16-24(21-11-7-4-8-12-21)29-26-23(17-27-30(25)26)20-9-5-3-6-10-20/h3-17,28H,1-2H3 |
InChI Key |
SAKFCLVSDVYPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with 3,5-diphenylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of these enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Research Findings and Implications
- Antimycobacterial Potential: While fluorinated analogues () dominate this space, the target compound’s dimethyl groups could mitigate toxicity issues associated with halogenated derivatives.
- Herbicide Development : Structural parallels to PET inhibitors () suggest unexplored applications in agriculture, though its pyrazolopyrimidine core may require modification for chloroplast targeting.
Biological Activity
N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a novel compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly as an inhibitor of the Akt signaling pathway, which is crucial in various cellular processes including metabolism, proliferation, and survival.
Chemical Structure and Properties
The compound has the molecular formula and a CAS number of 890614-87-6. Its core structure includes a pyrazolo[1,5-a]pyrimidine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H22N4 |
| CAS Number | 890614-87-6 |
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
Research indicates that this compound functions primarily as an Akt inhibitor . Akt (also known as Protein Kinase B) is a serine/threonine kinase that plays a pivotal role in multiple cellular processes. Inhibition of Akt can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Key Findings:
- Inhibition of Akt Activity : The compound demonstrates a strong binding affinity to the Akt protein, effectively inhibiting its activity. This inhibition is significant for therapeutic strategies targeting cancers with aberrant Akt signaling.
- Cellular Effects : In vitro studies have shown that treatment with this compound leads to decreased cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
Research Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound significantly reduced the proliferation of breast cancer cells by inhibiting Akt signaling.
- Another investigation highlighted its effectiveness against prostate cancer cells, showing a dose-dependent response in cell viability assays.
-
Binding Affinity Studies :
- Interaction studies using surface plasmon resonance (SPR) revealed that this compound binds to the PH domain of Akt with high affinity.
Case Studies
Case Study 1: Breast Cancer Cell Line
- Objective : To assess the impact of the compound on MCF-7 breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM.
Case Study 2: Prostate Cancer
- Objective : To evaluate the effects on LNCaP prostate cancer cells.
- Methodology : The study measured apoptosis rates using flow cytometry after treatment with the compound.
- Results : Enhanced apoptosis was noted in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
